Product packaging for Fmoc-gamma-methylene-DL-glutamic acid(Cat. No.:CAS No. 1219174-57-8)

Fmoc-gamma-methylene-DL-glutamic acid

Cat. No.: B1532462
CAS No.: 1219174-57-8
M. Wt: 381.4 g/mol
InChI Key: JNPHNLUWBHJCHM-UHFFFAOYSA-N
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Description

Contextualization within Unnatural Amino Acid Chemistry and Analogs

Unnatural amino acids (UAAs), also known as non-proteinogenic amino acids, are those not found among the 20 standard amino acids naturally encoded in the genetic code of organisms. wikipedia.org These compounds can be chemically synthesized or occur naturally through metabolic pathways and are invaluable tools in chemical biology and medicinal chemistry. wikipedia.org They serve as building blocks for novel peptides and proteins, conformational constraints in peptidomimetics, and as pharmacologically active agents themselves. sigmaaldrich.com The modification of natural amino acids, such as glutamic acid, by introducing new functional groups or structural constraints, allows for the fine-tuning of their chemical and biological properties.

Fmoc-gamma-methylene-DL-glutamic acid is a prime example of a UAA designed for specific research purposes. The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a common protecting group for the amine function of amino acids, widely used in solid-phase peptide synthesis to prevent unwanted reactions during peptide chain elongation. peptide.com The core of the molecule, γ-methyleneglutamic acid, is an analogue of glutamic acid, a key excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L stereoisomers.

The incorporation of UAAs like this compound into peptides or other molecules can confer several advantageous properties, including:

Enhanced Stability: Resistance to enzymatic degradation, leading to longer biological half-lives. sigmaaldrich.com

Improved Bioavailability: Altered physical properties can enhance absorption and distribution in biological systems.

Conformational Rigidity: The introduction of structural constraints, such as the methylene (B1212753) group, can lock a peptide into a specific three-dimensional shape, which can lead to increased receptor affinity and selectivity. nih.gov

Historical Development and Early Research Trajectories concerning gamma-Methylene-Glutamic Acid Derivatives

The parent compound, γ-methyleneglutamic acid, was first identified in the mid-20th century. Evidence for its natural occurrence, along with its corresponding amide, γ-methyleneglutamine, was found in the groundnut plant (Arachis hypogaea) in 1952. nih.gov Later, it was also isolated from germinated peanuts. google.com Early research focused on its isolation, characterization, and understanding its biological roles in plants.

The synthesis of γ-methyleneglutamic acid and its derivatives has been a subject of interest for several decades. Various synthetic routes have been developed, often starting from readily available precursors like L-pyroglutamic acid. google.comnih.gov These synthetic efforts were driven by the compound's potential biological activities. For instance, γ-methylene-L-glutamic acid was identified as a depolarizing agent in the rat spinal cord, suggesting potential applications in neuroscience for treating CNS disorders. google.comgoogle.com

The development of Fmoc-protected versions of γ-methylene-DL-glutamic acid is directly linked to the rise of solid-phase peptide synthesis and the increasing demand for structurally diverse and functionally optimized peptides in drug discovery and materials science. The Fmoc protecting group offers a robust and versatile strategy for incorporating this unnatural amino acid into growing peptide chains. peptide.com

Significance of the gamma-Methylene Moiety in Glutamic Acid Analogues for Research Applications

The introduction of a methylene group at the gamma position of glutamic acid has profound implications for its molecular properties and biological activity. This modification introduces a double bond, which imparts conformational rigidity to the side chain of the amino acid. nih.gov This constraint is a powerful tool for researchers studying protein-ligand interactions, as it can help to elucidate the specific conformations required for binding to receptors and enzymes.

By restricting the flexibility of the glutamic acid side chain, the γ-methylene moiety can lead to:

Increased Receptor Selectivity: Glutamic acid interacts with a variety of receptor subtypes. nih.gov The conformationally constrained analogues, such as (S)-4-methyleneglutamic acid, have been shown to exhibit distinct pharmacological profiles, with varying affinities for different ionotropic and metabotropic glutamate (B1630785) receptors. nih.gov This selectivity is crucial for developing drugs that target specific receptor subtypes to minimize off-target effects.

Enhanced Binding Affinity: By pre-organizing the molecule into a conformation that is favorable for binding, the entropic penalty upon binding to a receptor can be reduced, potentially leading to higher affinity. nih.gov

Probing Structure-Activity Relationships: By comparing the activity of flexible and rigid analogues, researchers can gain insights into the bioactive conformation of a peptide or small molecule at its target.

The table below summarizes the properties of this compound.

PropertyValue
Chemical Formula C21H19NO6
Molecular Weight 397.38 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents like DMF and DMSO
Chirality Racemic (DL mixture)
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)

This data is compiled from publicly available chemical information. nih.gov

Overview of Key Research Paradigms and Disciplines Utilizing this compound

The unique properties of this compound make it a valuable tool in several research areas:

Medicinal Chemistry and Drug Discovery: This compound is a key building block in the synthesis of peptidomimetics and other small molecules designed to modulate the activity of glutamate receptors. sigmaaldrich.com For example, the L-enantiomer of γ-methyleneglutamic acid is a critical intermediate in the synthesis of the investigational anticancer drug, L-MDAM (γ-methylene-10-deazaaminopterin). google.comgoogle.com The conformational constraints offered by the γ-methylene group are exploited to design potent and selective ligands for various therapeutic targets. nih.gov

Peptide Chemistry: In the field of peptide synthesis, this compound is used to create peptides with enhanced stability and defined secondary structures. sigmaaldrich.com The incorporation of this unnatural amino acid can influence the folding of peptides, leading to novel structures with specific biological functions.

Neuroscience: Given that glutamic acid is a major neurotransmitter, its analogues are extensively used to study the function of glutamate receptors in the central nervous system. nih.gov The distinct pharmacological profiles of γ-methylene glutamic acid derivatives allow researchers to probe the roles of different receptor subtypes in neuronal signaling and neurological disorders. nih.gov

Biophysical Chemistry: The conformationally constrained nature of this amino acid is utilized in biophysical studies, such as NMR spectroscopy, to investigate the structure and dynamics of peptides and proteins. By observing the effects of incorporating this rigid residue, researchers can gain a deeper understanding of protein folding and molecular recognition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO6 B1532462 Fmoc-gamma-methylene-DL-glutamic acid CAS No. 1219174-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylidenepentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-12(19(23)24)10-18(20(25)26)22-21(27)28-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,27)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPHNLUWBHJCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**advanced Synthetic Methodologies for Fmoc Gamma Methylene Dl Glutamic Acid and Its Research Analogues**

Diverse Synthetic Routes to gamma-Methylene-Glutamic Acid Precursors and Core Structures

The creation of the γ-methylene-glutamic acid scaffold can be approached from several starting points, with L-pyroglutamic acid being a common and commercially available precursor. google.comnih.gov A prevalent strategy involves the derivatization of (2S)-pyroglutamic acid to introduce the methylene (B1212753) group, followed by the decyclization of the pyroglutamate (B8496135) ring to yield the linear glutamic acid structure. google.comgoogle.comgoogle.com

An alternative approach begins with meso-glutaric anhydrides, which can be transformed into γ-amino acid derivatives through a divergent synthesis pathway. nih.gov This method involves an organocatalytic desymmetrization using azides, followed by a Curtius rearrangement. nih.gov Furthermore, electrochemical methods have been developed for the one-pot creation of novel unnatural glutamic acids, showcasing the expanding toolkit available to chemists. acs.org

Achieving stereochemical control is paramount, as the biological activity of glutamic acid analogues is often isomer-specific. nih.gov The synthesis of substantially enantiomerically pure L-γ-methylene glutamic acid can be effectively achieved starting from (2S)-pyroglutamic acid, ensuring the desired stereochemistry is maintained throughout the process. google.comgoogle.com

Other stereoselective routes have been reported, including:

From homochiral aziridine-2-carboxylates: Reaction with stabilized Wittig reagents provides a pathway to specific isomers. nih.gov

From N-Boc-L-aspartate acid γ-benzyl ester: A multi-step synthesis has been developed to yield the desired isomer. nih.gov

Pd/Cu Dual Catalysis: A stereodivergent method has been reported for accessing β-branched γ-methylene glutamic acid derivatives from Morita–Baylis–Hillman (MBH) carbonates and aldimine esters, allowing for the selective formation of all possible stereoisomers with high enantioselectivity. thieme-connect.de

The following table summarizes key stereoselective methods.

Interactive Table: Stereoselective Synthesis Approaches for γ-Methylene-Glutamic Acid Derivatives
Starting Material Key Reagents/Catalysts Product Key Feature Reference
(2S)-Pyroglutamic acid Protection, derivatization, decyclization L-γ-methylene glutamic acid Enantiomerically pure synthesis google.comgoogle.com
Homochiral aziridine-2-carboxylates Stabilized Wittig reagents L-γ-methyleneglutamic acid Stereospecific reaction nih.gov
MBH carbonates & aldimine esters Pd/Cu dual catalysts, (S,S,S)-SKP & (R,Rp)-PHOX ligands β-branched γ-methylene glutamic acid derivatives Stereodivergent access to all four stereoisomers thieme-connect.de
N-Boc-L-aspartate acid γ-benzyl ester 15-step synthesis L-γ-methyleneglutamic acid Multi-step stereocontrolled route nih.gov

Both convergent and divergent strategies are employed to create complex analogues of γ-methylene-glutamic acid.

A convergent synthesis is exemplified by the preparation of L-MDAM, where two critical intermediates, pteroic acid and γ-methylene-L-glutamic acid, are synthesized separately and then coupled. google.com This approach allows for the efficient assembly of a complex molecule from well-defined fragments.

Divergent synthesis offers a powerful method for generating a library of related compounds from a common intermediate. A notable example is the synthesis starting from meso-glutaric anhydrides. nih.gov An acyl azide (B81097) intermediate, formed via organocatalytic desymmetrization, can be divergently converted into either γ-amino acids (via hydrolysis/alcoholysis of the isocyanate from a Curtius rearrangement) or γ-lactam derivatives through a decarboxylation-cyclization cascade. nih.gov The stereodivergent Pd/Cu dual catalysis system also represents a divergent approach, where different combinations of chiral ligands allow access to different stereoisomers from the same set of starting materials. thieme-connect.de

Fmoc Protecting Group Chemistry in the Synthesis of Fmoc-gamma-methylene-DL-glutamic Acid

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group essential for the synthesis of peptides and protected amino acids. wikipedia.org Its stability in acidic conditions and ease of removal with mild bases like piperidine (B6355638) make it a cornerstone of modern peptide chemistry, particularly in the orthogonal protection schemes used in solid-phase peptide synthesis (SPPS). wikipedia.orgpeptide.com In the context of this compound, the Fmoc group protects the α-amino group, preventing unwanted side reactions during subsequent synthetic steps or peptide assembly. chemimpex.com

The efficient introduction of the Fmoc group is a critical step. Standard methods involve reacting the amino acid with reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org However, research has focused on optimizing this process for better yields and milder conditions.

Innovations in Fmoc protection include:

Novel Reagents: Stable reagents like Fmoc-benzotriazoles have been shown to react with various amino acids in the presence of a mild base to afford Fmoc-protected amino acids in very good yields, free of dipeptide impurities. organic-chemistry.org

Copper Complexation Strategy: An efficient, one-pot methodology has been developed to replace a carbamate (B1207046) (Cbz) protecting group with an Fmoc group. acs.org This strategy relies on the temporary formation of a dimeric Cu(II) complex that blocks the primary amino group, allowing for selective Fmoc protection on a proline nitrogen, a method that has been scaled up successfully. acs.org

Protecting Group Swaps: In some scalable syntheses, a Boc protecting group is used initially and later swapped for an Fmoc group, a strategy that can be more tractable for certain synthetic routes. nih.gov

The removal of the Fmoc group, or deprotection, must be selective to avoid cleaving other protecting groups on the molecule or the solid-phase resin linker. peptide.comuci.edu The standard reagent for this is a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.org

However, challenges such as slow or incomplete deprotection, especially in aggregating peptide sequences, have led to the development of alternative strategies. peptide.com

Table: Comparison of Fmoc Deprotection Reagents

Reagent Concentration/Conditions Advantages Disadvantages/Considerations Reference
Piperidine 20% in DMF Standard, effective, scavenges dibenzofulvene byproduct Can cause side reactions (e.g., aspartimide formation); can be slow for aggregated sequences wikipedia.orgpeptide.com
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ~2-5% in DMF Much faster than piperidine, non-nucleophilic Does not scavenge dibenzofulvene (piperidine often added as a scavenger); can catalyze aspartimide formation peptide.comiris-biotech.de
4-Methylpiperidine 20% in DMF As efficient as piperidine, useful alternative May still have limitations with sensitive sequences iris-biotech.de

For complex syntheses involving multiple acid-labile side-chain protecting groups (e.g., Trityl), selective deprotection is crucial. During the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA), scavengers such as triisopropylsilane (B1312306) (TIPS) are often added. uci.edu These scavengers prevent the highly reactive cleavage byproducts from causing unwanted modifications to the deprotected peptide. uci.edu

Challenges and Innovations in the Scalable Synthesis of this compound for Research Demands

Transitioning the synthesis of a complex unnatural amino acid like this compound from a lab-scale procedure to a large-scale process presents significant challenges. The primary hurdles are often the cost of starting materials and reagents, and the difficulty of product isolation and purification. nih.govnih.gov

Challenges:

Cost: The expense of reagents, particularly for multi-step syntheses, is a major limiting factor for producing large quantities required for extensive research or preclinical studies. nih.govnih.gov

Isolation and Purification: Unnatural amino acids with small side chains can be difficult to isolate from reaction mixtures that may contain other amino acids, such as alanine, especially when using biotransformation approaches. nih.gov Purification often requires chromatography, which can be cumbersome and costly at a large scale. nih.gov

Innovations:

Large-Scale Precursor Synthesis: Significant progress has been made in the scalable synthesis of key precursors. A multi-kilogram-scale synthesis of bis-amino acid intermediates has been reported, laying the groundwork for the large-scale production of more complex molecules. acs.org

Biotransformations: The use of whole-cell biotransformations with transaminase enzymes presents a potential route for the large-scale, stereoselective production of unnatural amino acids from α-keto acid substrates. nih.gov Innovations in this area include using alternative amino donors like lysine (B10760008) to generate by-products that are easily removed from the equilibrium, simplifying isolation. nih.gov

Derivatization Strategies for this compound in Chemical Probe and Scaffold Development

Side-Chain Functionalization Methodologies for Targeted Modifications

The exocyclic methylene group is the most distinctive feature of this amino acid derivative, offering a unique handle for chemical modification through various alkene-based reactions. These modifications can introduce a wide range of functionalities, altering the steric and electronic properties of the side chain to probe molecular interactions or build complex scaffolds.

Diels-Alder Cycloaddition: The conjugated diene system implicit in the α,β-unsaturated γ-lactone form of 4-methylene glutamic acid anhydride (B1165640) can readily participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. qyaobio.com This powerful carbon-carbon bond-forming reaction allows for the construction of complex cyclic systems. In the context of this compound, the exocyclic alkene can act as a dienophile, reacting with various dienes to create new six-membered rings. For this to be effective, the reaction typically requires thermal conditions. The choice of diene dictates the nature of the resulting cyclic adduct. For instance, reaction with a simple diene like 2,3-dimethylbutadiene would introduce a dimethyl-substituted cyclohexene (B86901) ring onto the glutamic acid side chain. qyaobio.com This approach is particularly useful for creating conformationally constrained analogues for structure-activity relationship (SAR) studies. The use of functionalized dienes can also introduce reporter groups or additional reactive handles in a single step.

Michael Addition: The electron-withdrawing nature of the adjacent carboxylic acid group activates the exocyclic methylene for conjugate addition, commonly known as a Michael addition. wikipedia.orgyoutube.com This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system. A wide variety of soft nucleophiles can be employed as Michael donors, including enamines, and carbanions derived from malonates, nitroalkanes, and β-ketoesters. chemistrysteps.comlibretexts.org This versatility allows for the introduction of a diverse array of substituents at the γ-position, significantly expanding the chemical space accessible from this starting material. The reaction is typically base-catalyzed and proceeds under mild conditions, which is generally compatible with the Fmoc protecting group.

Other Alkene Functionalization Reactions: Modern organic synthesis offers a plethora of other methods for alkene functionalization that could be applied to the exocyclic methylene of this compound. These include:

Heck Coupling: A palladium-catalyzed reaction that could be used to couple aryl or vinyl halides to the methylene group, introducing aromatic or extended conjugated systems.

Radical Additions: Free radical addition of thiols (thiol-ene reaction) or other radical precursors can be an efficient way to functionalize the double bond, often with high stereocontrol.

Epoxidation and subsequent ring-opening: The alkene can be converted to an epoxide, which can then be opened by various nucleophiles to introduce two new functional groups with defined stereochemistry.

Hydroformylation: This reaction would introduce a formyl group, which could then be used in a variety of subsequent transformations, such as reductive amination.

The following table summarizes potential side-chain functionalization methodologies:

Reaction TypeReagents and ConditionsPotential Outcome/Application
Diels-Alder CycloadditionDiene (e.g., 2,3-dimethylbutadiene), heatFormation of a new six-membered ring; creation of conformationally constrained analogues. qyaobio.com
Michael AdditionMichael donor (e.g., malonic ester, thiol), baseCarbon-carbon or carbon-heteroatom bond formation at the γ-position; introduction of diverse functional groups. wikipedia.orgyoutube.com
Heck CouplingAryl/vinyl halide, Palladium catalyst, baseArylation or vinylation of the side chain; synthesis of analogues with extended π-systems.
Thiol-Ene Radical AdditionThiol, radical initiator (photo or thermal)Thioether linkage at the γ-position; bioconjugation with cysteine-containing peptides or other thiol-modified molecules.
EpoxidationPeroxy acid (e.g., m-CPBA)Formation of a reactive epoxide on the side chain.
Epoxide Ring-OpeningNucleophile (e.g., azide, amine, alcohol)Introduction of vicinal functional groups; further derivatization.

Terminal Modification Techniques for Bioconjugation and Probe Development

The N- and C-termini of this compound provide orthogonal sites for the attachment of molecules for bioconjugation and the development of chemical probes. These modifications are crucial for applications such as fluorescent labeling, immobilization on solid supports, and the construction of targeted drug delivery systems.

N-Terminal Modification: The Fmoc group is a base-labile protecting group, and its removal with a mild base like piperidine unmasks the primary amine. nih.gov This free amine is a nucleophile that can be readily derivatized. Common strategies for N-terminal modification include:

Amide Bond Formation: The free amine can be acylated by reacting with an activated carboxylic acid (e.g., an NHS ester or an acid chloride) of a reporter molecule such as a fluorescent dye (e.g., fluorescein (B123965) or rhodamine) or biotin (B1667282). qyaobio.comnih.gov This is a robust and widely used method for labeling amino acids and peptides.

Reductive Amination: The amine can undergo a condensation reaction with an aldehyde or ketone to form an imine, which is then reduced to a stable secondary amine. This method is useful for conjugating molecules that are sensitive to acylation conditions.

C-Terminal Modification: The carboxylic acid at the C-terminus can be activated to facilitate reaction with a variety of nucleophiles. This is the basis for incorporating the amino acid into a peptide chain, but it can also be used to attach probes or linkers directly to the monomer. Common C-terminal modifications include:

Amide and Ester Formation: The carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, HOBt/DIC) and then reacted with an amine or an alcohol to form an amide or ester, respectively. This allows for the attachment of a wide range of molecules, including fluorescent probes with amino or hydroxyl functionalities, or linkers for solid-phase synthesis. nih.govnih.gov

Solid Support Attachment: For the development of chemical scaffolds, the C-terminus can be used to anchor the molecule to a solid support, such as a resin. nih.gov This is typically achieved by activating the carboxylic acid and reacting it with an amino-functionalized resin (e.g., Rink amide resin). The immobilized amino acid can then be further elaborated at the N-terminus or the side chain.

Biotinylation: A common strategy for creating probes for affinity-based assays is to conjugate biotin to the C-terminus. This can be achieved by coupling the activated carboxylic acid with an amine-containing biotin derivative.

The following table summarizes potential terminal modification methodologies:

TerminusModification TypeReagents and ConditionsPotential Outcome/Application
N-TerminusAmide Bond Formation1. 20% Piperidine in DMF. 2. Activated ester (e.g., Biotin-NHS ester) or acid chloride of a probe.Labeling with biotin for affinity purification or detection; conjugation of fluorescent dyes. qyaobio.comnih.gov
N-TerminusReductive Amination1. 20% Piperidine in DMF. 2. Aldehyde/ketone-containing probe, reducing agent (e.g., NaBH3CN).Formation of a stable secondary amine linkage to a probe.
C-TerminusAmide FormationCoupling agent (e.g., HATU, DIC/HOBt), amine-functionalized probe (e.g., amino-fluorescein).Attachment of fluorescent probes or other reporter molecules via a stable amide bond. nih.gov
C-TerminusEster FormationCoupling agent, alcohol-functionalized probe.Formation of an ester linkage to a probe, potentially for prodrug applications.
C-TerminusImmobilizationCoupling agent, amino-functionalized solid support (e.g., Rink Amide resin).Anchoring the molecule for solid-phase synthesis of scaffolds or libraries. nih.gov
C-TerminusBiotinylationCoupling agent, amine-containing biotin derivative.Creation of biotinylated probes for streptavidin-based assays.

**sophisticated Spectroscopic and Analytical Characterization of Fmoc Gamma Methylene Dl Glutamic Acid and Its Research Conjugates**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Fmoc-gamma-methylene-DL-glutamic acid. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are employed to elucidate the precise connectivity and spatial arrangement of atoms within the molecule.

While specific NMR data for this compound is not widely published, the expected chemical shifts can be inferred from data for analogous compounds like L-glutamic acid and other Fmoc-protected amino acids. bmrb.io The protons of the glutamic acid backbone, the methylene (B1212753) group, and the distinct aromatic and aliphatic protons of the Fmoc group would exhibit characteristic signals.

2D NMR experiments are critical for assembling the complete structural puzzle of complex molecules like this compound and its peptide conjugates. These techniques provide through-bond and through-space correlations, which are essential for assigning specific proton and carbon signals and determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons along the glutamic acid backbone (α-CH, β-CH₂, and the methylene protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for linking different spin systems, such as connecting the Fmoc protecting group to the glutamic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. This is crucial for determining the conformation of the molecule, including the spatial relationship between the Fmoc group and the amino acid backbone, and for studying the structure of peptides containing this modified residue.

The following table outlines the expected 2D NMR correlations for the structural elucidation of this compound.

2D NMR Technique Correlated Nuclei Information Gained for this compound
COSY¹H - ¹HConnectivity of α-H, β-H₂, and γ-methylene protons.
HSQC¹H - ¹³C (direct)Assignment of all protonated carbon signals.
HMBC¹H - ¹³C (long-range)Confirmation of quaternary carbons (e.g., carbonyls, Fmoc carbons) and overall molecular skeleton.
NOESY¹H - ¹H (through-space)Conformational analysis, spatial proximity of Fmoc group to the amino acid backbone.

In the solid state, such as in lyophilized powders or within peptide aggregates, Fmoc-protected amino acids can adopt specific conformations and intermolecular arrangements. Solid-state NMR (ssNMR) is a powerful technique to study these structures, which are often not accessible by solution-state NMR or X-ray crystallography.

ssNMR techniques can provide insights into the molecular packing and the secondary structure of peptides containing this compound. This is particularly relevant as the Fmoc group itself can induce aggregation. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids, revealing details about the molecular conformation and environment.

Mass Spectrometry (MS) Techniques for Molecular Identity, Purity Assessment, and Fragmentation Pathway Analysis in Research Materials

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound, providing precise molecular weight information, assessing purity, and elucidating structural details through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. This is a definitive method for confirming the molecular formula of the compound. For this compound (C₂₁H₁₉NO₆), the expected exact mass can be calculated and compared with the experimental value for verification.

Table of Expected HRMS Data

Compound Name Molecular Formula Calculated Monoisotopic Mass (Da)

Tandem mass spectrometry (MS/MS) is employed to fragment the molecular ion of this compound or peptides containing it, providing valuable structural information. The fragmentation patterns are predictable and characteristic of the molecule's structure.

In the analysis of Fmoc-protected amino acids, a characteristic fragmentation is the loss of the Fmoc group. For peptides containing glutamic acid, specific fragmentation pathways are observed, which can help in sequencing. For instance, peptides containing glutamic acid can form b-type ions that may undergo cyclization. The fragmentation of the peptide backbone at the amide bonds results in a series of b and y ions, the mass difference between which corresponds to specific amino acid residues, allowing for sequence determination.

Table of Expected Key MS/MS Fragments for a Peptide Containing this compound

Precursor Ion Fragmentation Type Key Fragment Ions Structural Information
[M+H]⁺ Collision-Induced Dissociation (CID) Loss of Fmoc group Confirms the presence of the Fmoc protecting group.
[M+H]⁺ CID b and y ions Provides the amino acid sequence of the peptide.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound and for probing its conformational state.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. Data for the closely related Fmoc-L-glutamic acid provides a good reference. nih.gov Key expected vibrational modes include the N-H stretching of the carbamate (B1207046), the C=O stretching of the carboxylic acids and the urethane, and the aromatic C-H and C=C stretching of the fluorenyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the C=C bonds of the aromatic fluorenyl ring and the C-C backbone of the amino acid. The spectrum of Fmoc-L-glutamic acid serves as a useful comparison. nih.gov

Table of Expected Vibrational Frequencies for this compound (based on Fmoc-L-glutamic acid data nih.gov)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique
O-H (Carboxylic Acid) Stretching 3300-2500 (broad) FTIR
N-H (Urethane) Stretching ~3300 FTIR
C-H (Aromatic) Stretching 3100-3000 FTIR, Raman
C-H (Aliphatic) Stretching 3000-2850 FTIR, Raman
C=O (Carboxylic Acid) Stretching ~1740-1700 FTIR
C=O (Urethane) Stretching ~1690 FTIR
C=C (Aromatic) Stretching ~1600-1450 FTIR, Raman
N-H Bending ~1540 FTIR

X-ray Crystallography and Single-Crystal Diffraction for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the absolute stereochemistry and solid-state conformation of this compound and its derivatives. This powerful analytical technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms within the crystal lattice, is meticulously recorded and analyzed.

The process begins with the challenging step of growing a single crystal of high quality, which is essential for obtaining a clear diffraction pattern. Once a suitable crystal is obtained, it is mounted on a diffractometer, and the diffraction data are collected. By applying complex mathematical transformations, specifically Fourier transforms, to the diffraction data, an electron density map of the molecule is generated. This map allows for the precise positioning of each atom in the molecule, revealing detailed structural information such as bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, which is synthesized as a DL-racemic mixture, resolving the individual enantiomers (D and L forms) and determining their absolute configuration is paramount. X-ray crystallography of a single enantiomer, or of a diastereomeric derivative, can unequivocally establish the absolute stereochemistry by employing anomalous dispersion techniques. This is particularly crucial for understanding its biological activity, as different enantiomers can exhibit distinct pharmacological profiles.

The conformation of the molecule in the solid state is also elucidated through this method. This includes the orientation of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group relative to the glutamic acid backbone and the spatial arrangement of the gamma-methylene group. This conformational information is vital for structure-activity relationship (SAR) studies and for the rational design of research conjugates, such as peptides or other bioactive molecules, where the specific three-dimensional shape of the amino acid analog is critical for its intended interactions.

While specific crystallographic data for this compound is not widely published, the following table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment for a similar organic molecule.

Crystallographic Parameter Illustrative Data for a Representative Organic Molecule
Chemical FormulaC₂₁H₁₉NO₆
Formula Weight381.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.345(5)
α (°)90
β (°)105.21(3)
γ (°)90
Volume (ų)1856.7(12)
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.362
R-factor0.045

This table provides representative data and is not the actual crystallographic data for this compound.

Advanced Chromatographic Techniques (e.g., HPLC, UPLC, Chiral Chromatography) for Purity and Isomeric Separation in Research Synthesis

Advanced chromatographic techniques are indispensable tools in the research and development of this compound and its conjugates, ensuring chemical purity and enabling the separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are routinely employed to assess the purity of synthetic batches and to isolate the desired product from unreacted starting materials, by-products, and other impurities.

These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid to improve peak shape. sielc.com UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity.

Given that this compound is a racemic mixture, chiral chromatography is essential for the separation of its D and L enantiomers. This can be achieved through two main strategies: indirect and direct separation. The indirect method involves derivatizing the amino acid racemate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. nih.gov

The direct method employs a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and thus, separation. Various types of CSPs are available, including those based on polysaccharides, proteins, or cyclodextrins. The choice of the appropriate chiral column and mobile phase is critical and often requires empirical method development to achieve optimal separation.

The following table provides an example of HPLC conditions that could be used for the analysis and purification of Fmoc-protected amino acids and the chiral separation of their enantiomers.

Chromatographic Method Parameter Illustrative Conditions
Purity Analysis (Reversed-Phase HPLC) ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 265 nm
Chiral Separation (Indirect Method) Derivatizing AgentMarfey's Reagent (FDAA)
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water/TFA
DetectionUV at 340 nm
Chiral Separation (Direct Method) ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseHexane/Isopropanol with acidic or basic additives
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 265 nm

This table presents typical, illustrative conditions and is not based on a specific published method for this compound.

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating this compound

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides due to its efficiency and amenability to automation. researchgate.netaltabioscience.com The Fmoc/tBu strategy is widely used because it employs milder reaction conditions compared to older Boc-based methods, making it compatible with a wider range of modified and sensitive amino acids. altabioscience.com

The successful incorporation of any amino acid, particularly an unnatural one like this compound, hinges on achieving high coupling efficiency while minimizing racemization. The activation of the carboxylic acid group of the incoming amino acid is a critical step where racemization can occur, especially for sensitive residues. nih.govmdpi.com

Several factors influence these outcomes:

Coupling Reagents: The choice of coupling reagent is paramount. Phosphonium salts like PyBOP and uronium salts such as HBTU and HATU have become popular due to their high efficiency. chempep.com Reagents like COMU and TOTT have shown effectiveness in coupling sterically hindered amino acids with reduced racemization levels. bachem.com For challenging couplings, generating amino acid fluorides in situ can be particularly effective. bachem.com

Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are often used with carbodiimides like DCC to suppress racemization. bachem.com

Bases: The base used during the coupling step can significantly impact racemization. While N,N-Diisopropylethylamine (DIPEA) is common, it can sometimes promote epimerization. chempep.com In cases with a high risk of racemization, a weaker base like sym-collidine is often recommended. chempep.combachem.com

Studies on various unnatural amino acids have shown that optimizing the combination of coupling reagent, additives, and base is essential to maintain stereochemical integrity. researchgate.net For this compound, which is a racemic mixture, controlling epimerization of the adjacent residue in the growing peptide chain remains a critical consideration.

Coupling Reagent ClassExamplesGeneral Remarks on Racemization
CarbodiimidesDCC, DICFrequently used with additives (e.g., HOBt, HOSu) to reduce racemization. bachem.com
Phosphonium SaltsBOP, PyBOPHighly efficient reagents; PyBOP is effective for sterically hindered couplings. chempep.comresearchgate.net
Uronium/Aminium SaltsHBTU, HATU, COMUVery popular in Fmoc SPPS. chempep.com HATU is particularly potent. Some studies show significant epimerization with conventional reagents in this class. mdpi.com
Thiuronium SaltsTOTTReported to yield lower racemization levels in couplings of sterically hindered amino acids. bachem.com

The incorporation of a bulky or structurally unique amino acid can present challenges to the subsequent steps of SPPS.

Peptide Chain Elongation: The presence of the gamma-methylene-glutamic acid residue may lead to steric hindrance, potentially slowing down the subsequent coupling step. This can result in incomplete reactions. To overcome this, strategies such as using longer coupling times, performing a "double coupling" (repeating the coupling step), or using more potent activation reagents may be necessary. uci.edu Coupling efficiency is known to decrease as the peptide chain lengthens, a problem that can be exacerbated by difficult sequences. nih.gov

Deprotection Regimes: The standard deprotection step in Fmoc SPPS involves treating the resin-bound peptide with a solution of a secondary amine, typically 20% piperidine (B6355638) in DMF, to remove the Fmoc group from the N-terminus of the growing chain. chempep.comuci.edu While the Fmoc group on the gamma-methylene-glutamic acid itself should be removed under these standard conditions, the glutamic acid side chain introduces the risk of a well-known side reaction: aspartimide formation. nih.gov This occurs when the peptide backbone nitrogen attacks the side-chain ester, particularly in sequences containing aspartic acid, and can be promoted by the basic conditions of Fmoc deprotection. nih.gov A similar cyclization pathway could potentially occur with the glutamic acid derivative, leading to byproducts and reduced yield.

Solution-Phase Peptide Synthesis Strategies Utilizing this compound

While SPPS is dominant, liquid-phase (or solution-phase) peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale synthesis or for sequences that are difficult to assemble on a solid support. bachem.com In LPPS, all reactions, including coupling and deprotection, are carried out in solution, and the product is isolated and purified after each step. bachem.com

The use of this compound in LPPS would follow the general principles of this methodology. A key aspect of LPPS is the strategic selection of protecting groups for the N-terminus, C-terminus, and amino acid side chains to ensure selective removal at different stages. bachem.com Common strategies include the Boc/Bzl or Z/tBu combinations. bachem.com An Fmoc-based strategy can also be employed, where the mild base-lability of the Fmoc group offers orthogonality with acid-labile (like Boc and tBu) and hydrogenolysis-labile (like Z and Bzl) protecting groups. chempep.com

The coupling of this compound in solution would utilize the same types of activating reagents as in SPPS (e.g., DCC/HOBt, HATU). bachem.com The primary difference is the need to purify the resulting dipeptide intermediate before proceeding to the next deprotection and coupling cycle. While this can be more labor-intensive than SPPS, it allows for characterization at each step, ensuring the purity of the growing peptide chain.

Conformational Effects of gamma-Methylene-Glutamic Acid Incorporation into Peptide Structures

The introduction of a γ-amino acid into a peptide chain fundamentally alters its backbone structure. Unlike α-amino acids, γ-amino acids insert two additional methylene groups into the backbone for each residue incorporated. nih.govosu.edu This increased flexibility and length can have profound effects on the peptide's secondary structure. The methylene group at the gamma position of this specific amino acid further introduces a localized conformational constraint.

Standard secondary structures in proteins, such as α-helices and β-sheets, are defined by specific patterns of hydrogen bonds between the backbone amide groups of α-amino acids. The altered spacing and geometry resulting from the incorporation of a γ-amino acid residue are generally disruptive to these conventional structures.

Alpha-Helices: The precise geometry required for the characteristic i → i+4 hydrogen bonding pattern of an α-helix is broken by the insertion of the longer γ-amino acid backbone.

Beta-Sheets: Similarly, the repeating pattern of backbone dihedral angles that defines a β-strand is interrupted, which can prevent the formation of stable inter-strand hydrogen bonds characteristic of β-sheets.

However, rather than simply causing disorder, the inclusion of γ-amino acids can promote the formation of novel, well-defined secondary structures. Oligomers containing γ-amino acid residues, or mixed α/γ-peptides, have been shown to form unique helical structures, often referred to as "12-helices" or "14-helices," named for the number of atoms in the hydrogen-bonded ring. nih.govwisc.edu The specific conformational preferences are highly dependent on the substitution pattern and stereochemistry of the γ-amino acid residue. wisc.edunih.gov The rigidifying effect of the γ-methylene group in this compound would be expected to strongly influence which of these alternative conformations is favored.

Turns and loops are non-repetitive secondary structures that are crucial for reversing the direction of the polypeptide chain and are often involved in molecular recognition and protein folding. ias.ac.in Common turn types include β-turns (four residues, stabilized by an i → i+3 hydrogen bond) and γ-turns (three residues, stabilized by an i → i+2 hydrogen bond). ias.ac.in

The unique backbone geometry of γ-amino acids makes them potent inducers of turn structures. The extended backbone can facilitate the chain reversal necessary for turn formation. The specific dihedral angles favored by the γ-methylene-glutamic acid residue would dictate the type of turn it promotes. For example, glutamine, a related amino acid, has been shown to stabilize inverse γ-turns and type I β-turns in model peptides through side-chain to backbone hydrogen bonding. researchgate.net It is plausible that the carboxyl side chain of the glutamic acid moiety could engage in similar stabilizing interactions, predisposing the local peptide segment to adopt a specific turn conformation.

Turn TypeNumber of ResiduesDefining H-BondKey Central Residue(s)
γ-turn (Classic)3 (i, i+1, i+2)CO(i) to NH(i+2)i+1
γ-turn (Inverse)3 (i, i+1, i+2)CO(i) to NH(i+2)i+1
β-turn (Type I, II, etc.)4 (i, i+1, i+2, i+3)CO(i) to NH(i+3)i+1, i+2

Integration of this compound into Peptide and Peptidomimetic Research

The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the therapeutic potential of peptide-based agents. Among these, this compound, a conformationally restricted analog of glutamic acid, has garnered significant interest. Its unique structural feature—a methylene group at the gamma position—introduces a degree of rigidity that can profoundly influence peptide conformation, stability, and molecular recognition. This article delves into the integration of this modified amino acid into the design and synthesis of peptidomimetics, exploring its role in conferring enhanced conformational control and its application as a bioisosteric replacement to modulate biological activity.

**investigation of Biochemical Interactions and Molecular Recognition Mechanisms Involving Gamma Methylene Glutamic Acid Analogues**

Enzyme Substrate Mimicry and Inhibition Studies with gamma-Methylene-Glutamic Acid Analogues

The structural similarity of gamma-methylene-glutamic acid analogues to endogenous substrates allows them to interact with various enzymes, often leading to modulation of their catalytic activity. These interactions are critical for understanding the metabolic pathways in which these analogues may participate and for the potential development of enzyme inhibitors.

The inhibitory potential of gamma-methylene-glutamic acid analogues has been investigated against several enzymes. For instance, β-methylene-DL-aspartate, an analogue of aspartic acid with a methylene (B1212753) group, has been shown to be an irreversible inhibitor of glutamate-aspartate transaminase from pig heart. The inhibition kinetics revealed a Ki of approximately 3 mM for the L-form and a limiting rate constant for inactivation of about 0.4 min-1 nih.gov. This demonstrates that the methylene substitution can lead to potent and specific enzyme inhibition.

In contrast, not all gamma-methylene analogues exhibit strong inhibitory activity. For example, L-γ-methylene-glutamine, a close analogue of the subject compound, showed no inhibitory effect on glutamate (B1630785) decarboxylase at concentrations up to 5 mM researchgate.net. Similarly, studies on the enantiomers of 2-methylglutamate and racemic 2-methylglutamine on glutamine-dependent cancer cell lines (MDA-MB-231 and SK-OV-3) and a glutamine-independent line (MCF-7) found no effective inhibition of cell proliferation, with IC50 values greater than 100 μM nih.gov. Furthermore, these compounds did not significantly inhibit human glutaminase (GLS1), with IC50 values exceeding 1 mM nih.gov.

These findings highlight the specificity of enzyme-inhibitor interactions, where subtle changes in the inhibitor's structure, such as the position of the methylene group or other substitutions, can dramatically alter its inhibitory potency and selectivity.

AnalogueEnzymeInhibition Constant (Ki)IC50Notes
β-Methylene-DL-aspartate (L-form)Glutamate-aspartate transaminase~3 mM-Irreversible inhibitor nih.gov
L-γ-Methylene-glutamineGlutamate decarboxylase-> 5 mMNo effect observed at 5 mM researchgate.net
(R)-2-MethylglutamateGlutamine-dependent cancer cell lines-> 100 µMNo significant inhibition of cell proliferation nih.gov
(S)-2-MethylglutamateGlutamine-dependent cancer cell lines-> 100 µMNo significant inhibition of cell proliferation nih.gov
rac-2-MethylglutamineGlutamine-dependent cancer cell lines-> 100 µMNo significant inhibition of cell proliferation nih.gov
(R)-2-MethylglutamateHuman glutaminase (GLS1)-> 1 mMNo significant inhibition nih.gov
(S)-2-MethylglutamateHuman glutaminase (GLS1)-> 1 mMNo significant inhibition nih.gov
rac-2-MethylglutamineHuman glutaminase (GLS1)-> 1 mMNo significant inhibition nih.gov

For example, the crystal structure of γ-glutamylmethylamide synthetase (GmaS) from Rhodovulum sp. has been solved in complex with ADP and methionine sulfoximine phosphate (MetSox-P), a transition-state analogue of glutamate mdpi.comnih.gov. Methionine sulfoximine mimics the glutamate substrate, with the methylsulfoximine group replacing the carboxyl group mdpi.comnih.gov. The structure reveals key interactions within the active site, showing how the enzyme recognizes and stabilizes the substrate for catalysis. Specifically, the phosphate group of MetSox-P interacts with Arg312 and a magnesium ion, highlighting their roles in stabilizing the transition state mdpi.com. Such studies provide a structural framework for understanding how gamma-methylene-glutamic acid analogues might bind to the active sites of similar enzymes, and how the introduction of a methylene group could influence these interactions.

Receptor Ligand Binding Studies with a Non-Clinical Focus

Gamma-methylene-glutamic acid analogues, as derivatives of the primary excitatory neurotransmitter glutamate, have the potential to interact with a variety of glutamate receptors and other neurotransmitter receptors.

Radioligand binding assays are a fundamental tool for characterizing the affinity and selectivity of a compound for different receptor subtypes. While specific radioligand binding data for Fmoc-gamma-methylene-DL-glutamic acid is not available in the public domain, studies on related glutamate analogues provide a basis for understanding their potential receptor interactions. For instance, the enantiomers of 2-methylglutamate have been screened against a panel of over 30 glutamate and GABA receptors, revealing limited activity for most targets, with IC50 or EC50 values generally above 100 μM nih.gov. This suggests that the introduction of a methyl group on the alpha carbon can significantly reduce affinity for many glutamate and GABA receptor subtypes.

AnalogueReceptor TargetActivity (IC50/EC50)Notes
(R)-2-MethylglutamateVarious Glutamate & GABA Receptors> 100 µMLimited activity observed across a broad panel of receptors nih.gov
(S)-2-MethylglutamateVarious Glutamate & GABA Receptors> 100 µMLimited activity observed across a broad panel of receptors nih.gov

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist, stimulating a response, or as an antagonist, blocking the action of an agonist. For glutamate analogues, these assays often involve measuring changes in ion flow through receptor channels or second messenger production in cells expressing the target receptor.

The enantiomers of 2-methylglutamate have been characterized in functional assays, revealing them to be false neurotransmitters that interfere with the glutamate-glutamine cycle nih.gov. While they showed limited direct agonist or antagonist activity at most glutamate and GABA receptors, their ability to be transported and metabolized in a stereoselective manner indicates a functional interaction with cellular machinery nih.gov. Specifically, (S)-2-methylglutamate was identified as an agonist at certain glutamate receptors, though with relatively low potency (EC50 in the range of 10-100 μM), while (R)-2-methylglutamate showed some antagonist activity in a similar potency range at other subtypes nih.gov. This demonstrates that subtle structural modifications can switch a compound's functional activity from agonistic to antagonistic.

Elucidation of Molecular Mechanisms of Action in Biological Systems (Mechanistic Biology, not clinical efficacy)

Protein-Ligand Interaction Dynamics (e.g., SPR, ITC)

The detailed characterization of the binding between gamma-methylene-glutamic acid analogues and their protein targets is crucial for understanding their mechanism of action. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for studying these protein-ligand interactions in real-time and without the need for labels. nih.govnih.govresearchgate.net

Surface Plasmon Resonance (SPR) measures changes in the refractive index on a sensor surface as a ligand in solution binds to a protein immobilized on the chip. researchgate.net This technique allows for the determination of the kinetic parameters of the interaction, including the association rate constant (k_on) and the dissociation rate constant (k_off), from which the binding affinity (K_D) can be calculated. nih.gov SPR is highly sensitive and can be used for a wide variety of applications, from screening small molecule libraries to detailed kinetic characterization. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nicoyalife.com In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the resulting heat change is measured. biorxiv.org This allows for the direct determination of the binding affinity (K_D), the stoichiometry of the interaction (n), and the thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS). nicoyalife.com

These techniques can be applied to quantify the interaction between gamma-methylene-glutamic acid analogues and their target enzymes or receptors. For instance, the interaction between the D-isomer of gamma-methylene glutamate and gamma-glutamylcysteine synthetase, which leads to inactivation, has been shown to result in a stoichiometry of nearly one mole of the analogue per mole of the enzyme. nih.gov

AnalogueProtein TargetObserved InteractionStoichiometry (Analogue:Protein)Reference
D-isomer of gamma-methylene glutamategamma-Glutamylcysteine SynthetaseCovalent inactivation via active site thiol~1:1 nih.gov

Modulation of Signaling Pathways at the Cellular and Molecular Level in vitro

The binding of gamma-methylene-glutamic acid analogues to their target receptors, particularly mGluRs, initiates intracellular signaling cascades that modulate cellular function. The specific pathway that is affected depends on the receptor subtype involved. nih.gov

Activation of Group I mGluRs (mGlu1 and mGlu5) is positively coupled to phospholipase C (PLC) through G_q/G_11 proteins. nih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.gov This increase in intracellular Ca2+ can, in turn, activate a host of downstream signaling proteins and cellular responses. Group I mGluR activation can also potentiate the currents of N-methyl-D-aspartate (NMDA) receptors. nih.gov

In contrast, activation of Group II mGluRs (mGlu2, mGlu3) and Group III mGluRs (mGlu4, mGlu6, mGlu7, mGlu8) typically leads to the inhibition of adenylyl cyclase via G_i/G_o proteins. nih.govacs.org This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger that regulates the activity of protein kinase A (PKA) and other downstream effectors. These receptors are predominantly located presynaptically, where their activation functions to reduce the release of neurotransmitters like glutamate and GABA. acs.org

mGluR GroupReceptor SubtypesPrimary G-Protein CouplingKey Downstream EffectReference
Group ImGlu1, mGlu5G_q/G_11↑ PLC, ↑ IP3, ↑ Intracellular Ca2+ nih.gov
Group IImGlu2, mGlu3G_i/G_o↓ Adenylyl Cyclase, ↓ cAMP nih.gov
Group IIImGlu4, mGlu6, mGlu7, mGlu8G_i/G_o↓ Adenylyl Cyclase, ↓ cAMP acs.org

**computational Chemistry and Molecular Modeling in Fmoc Gamma Methylene Dl Glutamic Acid Research**

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions. byu.edu

When Fmoc-gamma-methylene-DL-glutamic acid is incorporated into a peptide, its unique structure—particularly the gamma-methylene group—imparts significant conformational constraints. MD simulations are essential for exploring how this unnatural amino acid influences the peptide's secondary structure, such as the formation of β-sheets or β-hairpins. nih.govresearchgate.net The increased flexibility or rigidity caused by the extra methylene (B1212753) group can lead to novel secondary structures compared to those formed by natural α-peptides. aip.org These simulations help researchers understand the non-covalent interactions responsible for the self-assembly and stability of peptides containing such modifications. aip.org

MD simulations are used to model the dynamic process of a ligand, such as a peptide containing gamma-methylene-glutamic acid (after Fmoc deprotection), binding to a biological target like a glutamate (B1630785) receptor. youtube.com These simulations can reveal the binding pathways, identify metastable intermediate states, and calculate the free energy of binding. nih.gov By simulating the ligand's approach to the receptor's binding site, researchers can observe critical conformational changes in both the ligand and the receptor, providing a detailed understanding of the recognition and binding mechanism at an atomic level. nih.govuam.es

Docking Studies for Predicting Binding Poses and Affinities of this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. slideserve.com In the context of drug discovery, docking is used to predict how a ligand, such as a derivative of gamma-methylene-glutamic acid, might interact with the binding site of a protein target, for instance, the metabotropic glutamate receptor 5 (mGluR5). nih.govnih.gov

Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the receptor's active site and use a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net This process helps identify key interactions, such as hydrogen bonds and salt bridges, that stabilize the ligand-receptor complex. colorado.edu The results can guide the design of new analogues with improved potency and selectivity by suggesting modifications that enhance these favorable interactions. nih.govacs.org

Table 2: Example Docking Results for a Glutamate Analog against a Receptor

Docking Program Predicted Binding Energy (kcal/mol) Key Interacting Residues Predicted Interactions
AutoDock Vina -8.5 Arg78, Ser156, Thr177 Hydrogen bonds, Salt bridge
DOCK3.6 -42.1 (Dock Score) Arg78, Tyr234 van der Waals, Electrostatic

Note: This table presents hypothetical data to illustrate the output of docking studies.

QSAR (Quantitative Structure-Activity Relationship) Analysis for Mechanistic Insights into Analogues (excluding clinical activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org For analogues of gamma-methylene-DL-glutamic acid, a QSAR study would involve calculating a set of molecular descriptors for each compound and correlating them with a measured non-clinical activity, such as receptor binding affinity or enzyme inhibition. scispace.comsymbiosisonlinepublishing.com

The descriptors used in QSAR can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The resulting mathematical equation can then be used to predict the activity of new, unsynthesized compounds and provide mechanistic insights into which molecular properties are most important for activity. drugdesign.org

De Novo Design Approaches Utilizing this compound as a Scaffold for Novel Research Probes

De novo design involves the computational creation of novel molecular structures with desired properties. nih.gov this compound, as an unnatural amino acid, can serve as a valuable building block or scaffold in these design processes. Its unique stereochemistry and functionality can be incorporated into algorithms to design novel peptides or peptidomimetics. acs.org For example, it could be used to create covalently constrained peptide scaffolds with unique tertiary structures or to design ligands that fit precisely into a target protein's binding pocket, potentially leading to highly specific research probes or therapeutic leads. nih.govmit.edu

**advanced Applications and Research Horizons for Fmoc Gamma Methylene Dl Glutamic Acid**

Development of Fluorescent and Spin-Labeled Probes for Biochemical and Biophysical Research

The incorporation of environmentally sensitive probes is a powerful strategy for studying protein structure, dynamics, and interactions. While direct examples involving Fmoc-gamma-methylene-DL-glutamic acid are not prevalent in the literature, the principles of probe development using Fmoc-protected amino acids are well-established. Unnatural amino acids are frequently used as molecular probes to elucidate the function of biological systems. merckmillipore.com

Fluorescent Probes:

This compound can serve as a scaffold for the development of fluorescent probes. The carboxylic acid side chain offers a reactive handle for the attachment of fluorophores. By synthesizing a derivative of this compound that is conjugated to a fluorescent dye, researchers can introduce a site-specific fluorescent label into a peptide or protein. The constrained nature of the gamma-methylene-glutamic acid residue can influence the local environment of the attached fluorophore, potentially leading to environmentally sensitive fluorescent signals that report on conformational changes or binding events. The development of fluorescent unnatural α-amino acids as intrinsic peptidic probes has become a key strategy for biological imaging. rsc.org

Spin-Labeled Probes:

Similarly, for electron paramagnetic resonance (EPR) spectroscopy studies, a nitroxide spin label could be attached to the side chain of gamma-methylene-DL-glutamic acid. The Fmoc-protected version would then be used to incorporate this spin-labeled amino acid into a specific site within a peptide. The resulting EPR spectrum would provide information about the mobility of the spin label, its distance to other labels, and its accessibility to the solvent, thereby offering insights into the local structure and dynamics of the peptide or protein. Site-directed spin-labeling has traditionally relied on cysteine residues, but strategies involving unnatural amino acids are expanding the scope of this technique. nih.govnih.gov

Potential Advantages of this compound in Probe Development:

FeaturePotential Advantage in Probe Design
Fmoc Group Enables straightforward incorporation into peptides via standard solid-phase peptide synthesis (SPPS). nih.gov
Gamma-Methylene Constraint Can provide a more defined orientation of the attached probe, potentially leading to more precise measurements of distance and orientation.
Carboxylic Acid Side Chain Offers a versatile point of attachment for a wide variety of fluorescent dyes and spin labels through standard bioconjugation chemistries.

Incorporation into Bioconjugation Strategies for Creating Research Tools and Targeted Systems

Bioconjugation, the chemical linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology. Fmoc-protected amino acids are fundamental reagents in one of the most common forms of bioconjugation: peptide synthesis. nih.gov The ability to incorporate this compound into a peptide sequence opens up possibilities for creating novel research tools and targeted systems.

The side chain of the glutamic acid derivative can be functionalized before or after peptide synthesis to attach other molecules of interest, such as:

Affinity tags: For protein purification or detection.

Crosslinkers: To study protein-protein interactions.

Payloads: For targeted delivery of imaging agents or therapeutic compounds.

For instance, a peptide containing gamma-methylene-DL-glutamic acid could be designed to bind to a specific receptor. The side chain of this residue could then be conjugated to a nanoparticle or a drug molecule. The conformational constraint imposed by the gamma-methylene group might enhance the binding affinity or specificity of the peptide for its target. PEGylated Fmoc-amino acid conjugates have been explored as nanocarriers for improved drug delivery. nih.gov

Utilization in Chemical Biology for Proteome-Wide Studies (e.g., Activity-Based Protein Profiling)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. nih.govbattelle.orgscienceopen.com These probes typically consist of a reactive group that covalently modifies the active site of an enzyme, a tag for detection and enrichment, and a scaffold that directs the probe to a specific class of enzymes.

While there are no specific reports of this compound being used as an ABPP probe, its structure suggests potential applications. A derivative of gamma-methylene-DL-glutamic acid could be designed to target glutamate-binding enzymes. The methylene (B1212753) group could be part of a reactive "warhead" that forms a covalent bond with a nucleophilic residue in the enzyme's active site. The Fmoc group would be removed to reveal the free amine for incorporation into a larger probe structure or for direct use in some applications.

Hypothetical Design of an ABPP Probe Based on Gamma-Methylene-Glutamic Acid:

ComponentFunctionPotential Implementation with Gamma-Methylene-Glutamic Acid
Reactive Group Covalently modifies the target enzyme.An electrophilic trap incorporated into the gamma-methylene group or the side chain.
Binding Group Provides specificity for a class of enzymes.The glutamate (B1630785) analog structure would target glutamate-utilizing enzymes.
Reporter Tag Enables detection and identification of labeled proteins.A fluorophore or biotin (B1667282) tag attached to the alpha-amino group (after Fmoc removal) or the side chain.

Advanced ABPP strategies, such as isotopic tandem orthogonal proteolysis (isoTOP-ABPP), allow for the proteome-wide identification of probe-labeled proteins and their exact sites of modification. frontiersin.org The development of probes based on constrained amino acid analogs like gamma-methylene-DL-glutamic acid could lead to new tools for discovering and characterizing enzyme function in health and disease.

Contribution to Understanding Fundamental Amino Acid Metabolism and Neurotransmitter Systems at the Molecular Level

Glutamate is a central molecule in cellular metabolism, playing key roles in nitrogen assimilation and the biosynthesis of other amino acids. nih.govillinois.edumdpi.com It is also the primary excitatory neurotransmitter in the central nervous system. nih.govnih.gov The gamma-methylene group in this compound introduces a conformational constraint, making it a valuable tool for studying the enzymes and receptors that interact with glutamate.

By incorporating this constrained analog into peptides or using it as a standalone compound (after removal of the Fmoc group), researchers can investigate the structural requirements for substrate binding and enzymatic activity. For example, it can be used to probe the active sites of enzymes involved in glutamate metabolism, such as glutamine synthetase or glutamate dehydrogenase. These enzymes are crucial for maintaining nitrogen homeostasis in the brain. mdpi.com

In neuroscience, conformationally constrained analogs of glutamate are used to study the different subtypes of glutamate receptors (e.g., NMDA, AMPA, and kainate receptors). nih.govnih.gov The fixed conformation of gamma-methylene-glutamic acid can lead to selective binding to a particular receptor subtype. This selectivity is crucial for dissecting the specific roles of different glutamate receptors in synaptic transmission and plasticity.

Research Questions Addressable with Gamma-Methylene-DL-Glutamic Acid:

What are the precise conformational requirements for substrate binding to glutamate-metabolizing enzymes?

How does conformational restriction affect the binding affinity and selectivity for different glutamate receptor subtypes?

Can this analog be used to trap enzymes or receptors in specific conformational states for structural studies?

Future Perspectives in Supramolecular Chemistry and Materials Science Applications for Research

Fmoc-protected amino acids are well-known for their ability to self-assemble into a variety of supramolecular structures, including nanofibers, ribbons, and hydrogels. nih.govmdpi.comresearchgate.netmdpi.com This self-assembly is driven by a combination of π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the amino acid moieties. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for catalysis. nih.govresearchgate.net

The introduction of a gamma-methylene group into the glutamic acid side chain could influence the self-assembly properties of the corresponding Fmoc-amino acid. The conformational constraint might lead to the formation of novel nanostructures with unique morphologies and properties. For example, the packing of the molecules within the self-assembled fibers could be altered, potentially affecting the mechanical strength and stability of the resulting hydrogel.

Potential Research Directions in Materials Science:

Research AreaPotential Application of this compound
Hydrogel Formation Investigation of its ability to form stable hydrogels, potentially with altered mechanical or release properties compared to Fmoc-glutamic acid.
Nanostructure Templating Use as a building block for the templated synthesis of inorganic nanomaterials, where the constrained side chain could influence the crystal growth.
Cell Scaffolding Development of biocompatible scaffolds for 3D cell culture, where the surface topography and chemistry can be precisely controlled at the nanoscale.

The exploration of this compound in these advanced research areas is still in its early stages. However, based on the known chemistry and applications of related compounds, it is clear that this molecule represents a versatile tool with the potential to contribute significantly to our understanding of complex biological systems and the development of new technologies.

**conclusion and Outlook in Fmoc Gamma Methylene Dl Glutamic Acid Research**

Synthesis of Current Academic Contributions and Key Findings in the Field

Research on Fmoc-protected amino acids has largely centered on their application in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of peptides with high purity and yield. openaccessjournals.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, allowing for the stepwise assembly of peptide chains under mild conditions. openaccessjournals.comresearchgate.net This method is particularly advantageous for incorporating modified or unnatural amino acids, such as Fmoc-gamma-methylene-DL-glutamic acid, into peptide sequences to confer unique structural and functional properties. nih.govaurigeneservices.com

The gamma-methylene modification introduces a double bond at the γ-carbon of the glutamic acid side chain. This structural alteration imparts conformational rigidity, restricting the rotational freedom of the side chain. rsc.org Such conformationally constrained analogs are invaluable tools for probing the bioactive conformations of peptides and for studying protein-protein interactions. nih.govnih.gov While specific literature on this compound is limited, the synthesis of the unprotected L-γ-methylene glutamic acid has been described, and patents suggest the use of the Fmoc protecting group as a feasible strategy for its preparation for SPPS. nih.gov

The incorporation of glutamic acid analogs into peptides has been shown to influence their secondary structure and biological activity. For instance, studies on peptides containing various glutamic acid derivatives have demonstrated effects on their helicity and their ability to bind to specific biological targets. nih.gov The introduction of a methylene (B1212753) group, as in this compound, is a strategic modification to create more stable and specific peptide-based therapeutics. nih.gov

Table 1: Key Research Contributions Related to Fmoc-Amino Acids and Glutamic Acid Analogs

Research AreaKey ContributionSignificance
Solid-Phase Peptide Synthesis (SPPS) Development of Fmoc chemistry for the synthesis of peptides. openaccessjournals.comresearchgate.netEnables the efficient and automated synthesis of complex peptides, including those with unnatural amino acids.
Unnatural Amino Acids Incorporation of unnatural amino acids to enhance peptide properties. nih.govmarketresearchfuture.comAllows for the design of peptides with improved stability, bioavailability, and novel biological activities.
Conformationally Restricted Analogs Synthesis of rigid amino acid analogs to study bioactive conformations. rsc.orgnih.govProvides tools to map receptor binding sites and understand structure-activity relationships.
Glutamic Acid Analog Synthesis Patented synthesis routes for γ-methylene glutamic acid. nih.govEstablishes the chemical feasibility for producing the core structure of this compound.

Identification of Remaining Research Gaps and Unanswered Questions for Future Investigation

Despite the foundational knowledge on Fmoc-amino acids and glutamic acid analogs, significant research gaps exist specifically for this compound. The primary gap is the lack of published studies detailing its synthesis, characterization, and application.

Key unanswered questions include:

Optimal Synthesis and Purification: What are the most efficient and scalable methods for the synthesis and purification of this compound to the high purity required for peptide synthesis?

Solid-Phase Peptide Synthesis Compatibility: How does this compound behave during standard SPPS protocols? Are there any specific challenges related to its coupling efficiency or the stability of the methylene group during repeated cycles of deprotection and coupling?

Conformational Impact on Peptides: What is the precise influence of incorporating this compound on the secondary structure of peptides? Does it favor specific conformations such as β-turns or helical structures?

Stereochemical Effects: As a DL-mixture, how does the stereochemistry at the α-carbon and the prochiral center at the γ-position influence the properties of the resulting peptides? The stereospecificity of enzymes acting on glutamic acid analogs is a critical factor. nih.gov

Biological Activity: What are the specific biological targets of peptides containing this unnatural amino acid? Could they act as agonists or antagonists of glutamate (B1630785) receptors or other enzymes involved in glutamate metabolism?

Future Directions and Emerging Methodologies for this compound Studies

Future research on this compound should be directed at addressing the identified gaps. The development of novel synthetic methodologies, including enzymatic and chemoenzymatic approaches, could provide more efficient routes to this compound. acs.org Advances in microwave-assisted SPPS could also accelerate the synthesis of peptides containing this modification. nih.gov

Table 2: Potential Future Research Directions and Methodologies

Research DirectionEmerging MethodologyPotential Outcome
Efficient Synthesis Chemoenzymatic synthesis, Flow chemistryScalable and cost-effective production of the pure compound.
Peptide Synthesis and Structural Analysis Automated microwave-assisted SPPS, High-resolution NMR, X-ray crystallographyDetailed understanding of the structural impact of the modification on peptide conformation.
Biological Screening High-throughput screening against glutamate receptors and related enzymes, Cell-based assaysIdentification of novel bioactive peptides for therapeutic development.
Computational Modeling Molecular dynamics simulationsPrediction of peptide conformations and interactions with biological targets.

Furthermore, the use of advanced analytical techniques such as high-resolution mass spectrometry and multidimensional NMR spectroscopy will be crucial for the detailed characterization of both the amino acid itself and the peptides into which it is incorporated.

Broader Implications for Fundamental Chemical Biology, Organic Synthesis, and Structural Biology

The study of this compound and similar unnatural amino acids has broad implications for several scientific disciplines.

Chemical Biology: This compound serves as a powerful tool to dissect the roles of conformational restriction in protein-ligand interactions. Its use can lead to a deeper understanding of glutamate signaling pathways and the development of selective probes for studying these systems. nih.govnih.gov

Organic Synthesis: The development of synthetic routes to complex unnatural amino acids like this compound drives innovation in synthetic methodology. scripps.edu It challenges chemists to create stereoselective and efficient reactions for the construction of highly functionalized molecules.

Structural Biology: The incorporation of conformationally constrained amino acids into peptides provides a means to stabilize specific secondary structures. This facilitates their structural determination by techniques like NMR and X-ray crystallography, providing insights into the principles of peptide folding and recognition. nih.gov The design of peptides with predictable structures is a major goal in the field, and unnatural amino acids are key to achieving this.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.